S-(2-chloroethyl) 2-fluoroethanethioate
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Overview
Description
S-(2-chloroethyl) 2-fluoroethanethioate: is an organic compound with the molecular formula C4H6ClFOS and a molecular weight of 156.61 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chloroethyl) 2-fluoroethanethioate typically involves the reaction of 2-chloroethanol with 2-fluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: S-(2-chloroethyl) 2-fluoroethanethioate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 2-fluoroethanol.
Oxidation Reactions: Oxidation of the thioether group can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of S-(2-chloroethyl) 2-fluoroethanethioate involves its ability to undergo nucleophilic substitution and oxidation reactions. The chloroethyl group can be targeted by nucleophiles, leading to the formation of new chemical bonds. The thioether group can be oxidized, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
S-(2-chloroethyl) ethylthioether: Similar structure but lacks the fluoro group.
S-(2-chloroethyl) methylthioether: Similar structure with a methyl group instead of the fluoro group.
Uniqueness: S-(2-chloroethyl) 2-fluoroethanethioate is unique due to the presence of both chloroethyl and fluoroethanethioate groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
406-27-9 |
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Molecular Formula |
C4H6ClFOS |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
S-(2-chloroethyl) 2-fluoroethanethioate |
InChI |
InChI=1S/C4H6ClFOS/c5-1-2-8-4(7)3-6/h1-3H2 |
InChI Key |
WVIGZHKFISVJCL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SC(=O)CF |
Origin of Product |
United States |
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